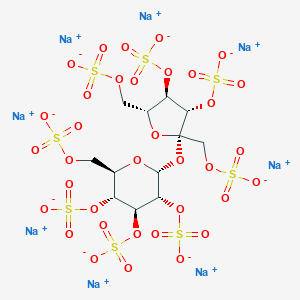

Sucrose octasulfate sodium salt

説明

BenchChem offers high-quality Sucrose octasulfate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sucrose octasulfate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

74135-10-7 |

|---|---|

分子式 |

C12H22NaO35S8 |

分子量 |

1005.8 g/mol |

IUPAC名 |

octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

InChIキー |

HQVNSDSSDOHJPU-AKSHDPDZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na] |

正規SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na] |

同義語 |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen sulfate) Sodium Salt; Sodium Sucrose Octasulfate; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Sucrose Octasulfate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose (B13894) octasulfate sodium salt is a highly sulfated derivative of sucrose with significant applications in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and key biological activities. Detailed experimental protocols for its characterization and graphical representations of its mechanisms of action are included to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Sucrose octasulfate sodium salt is a white to off-white, hygroscopic powder.[1][2] It is sparingly soluble in water, with sonication aiding dissolution.[1] The compound is known for its stability at various pH levels.[2] A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄Na₈O₃₅S₈ | [3][4][5] |

| Molecular Weight | 1158.66 g/mol | [1][3][4] |

| CAS Number | 74135-10-7 | [1][3][6] |

| Appearance | White to Off-White Powder | [1][2] |

| Melting Point | 159-164 °C | [1] |

| Density | 2.097 g/cm³ at 20 °C | [1] |

| Solubility | Sparingly soluble in water (aided by sonication) | [1] |

| Stability | Hygroscopic | [1] |

| Storage Temperature | -20 °C | [1] |

Synthesis and Purification

A common method for the synthesis of sucrose octasulfate sodium salt involves the sulfation of sucrose using a sulfur trioxide-triethylamine complex, followed by neutralization with sodium hydroxide (B78521) and subsequent purification.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a suitable reaction vessel, dissolve 5g of sucrose in 150 mL of triethylamine (B128534) at 60 °C with stirring.

-

Sulfation: To this solution, add 25.6 g of a triethylamine-sulfur trioxide complex and continue stirring to dissolve.

-

Reaction Conditions: Maintain the reaction mixture at a temperature of 75-80 °C for two hours.

-

Neutralization: After the reaction period, cool the mixture and add a 25% sodium hydroxide solution to adjust the pH to 8-9.

-

Precipitation and Filtration: Cool the neutralized solution to 0-5 °C to precipitate the sodium salt. Collect the precipitate by suction filtration.

-

Purification by Recrystallization: Dissolve the collected filter cake in 30 mL of purified water at 30-35 °C with stirring for 20 minutes. Cool the solution to 0-5 °C to induce crystallization. Repeat this recrystallization process three times until the product is a white powder.

-

Drying: Dry the purified white powder under vacuum to obtain the final product.[6]

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of sucrose octasulfate sodium salt.

-

Column: A polar amide column is suitable for the separation.

-

Mobile Phase: A buffer solution containing diethylamine (B46881) and formic acid can be used as an ion-pairing reagent.[7]

-

Detection: A differential refractometry detector is commonly employed.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: The retention time of the main peak is compared to a reference standard of potassium sucrose octasulfate. The relative retention time for sucrose octasulfate is approximately 1.0, while sucrose heptasulfate, a common impurity, has a relative retention time of about 0.6.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the sucrose backbone.

-

Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). Ensure the sample is fully dissolved; vortexing or gentle heating may be applied. Filter the solution to remove any particulate matter.[9]

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum. The expected spectrum for the sucrose backbone will show a series of multiplets in the range of approximately 4.1 to 5.8 ppm. Specifically, a doublet at around 5.73 ppm (J=3.3 Hz) and another at 5.04 ppm (J=8.1 Hz) are characteristic.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule, particularly the sulfate (B86663) esters.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Expected Spectrum: The spectrum will show characteristic absorption bands for the sulfate groups (S=O stretching) around 1210-1270 cm⁻¹ and C-O-S stretching vibrations. The hydroxyl groups of the original sucrose will be absent.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and decomposition profile.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.

-

TGA/DSC Program:

-

Heat the sample from room temperature to 600 °C.

-

Heating Rate: A rate of 10 °C/min is typically used.

-

Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative decomposition.

-

-

Data Analysis: The TGA curve will show weight loss as a function of temperature, indicating decomposition points. The DSC curve will show endothermic or exothermic peaks corresponding to thermal events like melting and decomposition.

Biological Activities and Mechanisms of Action

Sucrose octasulfate sodium salt exhibits a range of biological activities, making it a molecule of interest in drug development.

Cytoprotective and Wound Healing Effects

Sucrose octasulfate is known for its cytoprotective properties, particularly in the gastrointestinal tract. This effect is largely attributed to its ability to bind to and stabilize growth factors, such as fibroblast growth factor (FGF) and epidermal growth factor (EGF). This stabilization protects the growth factors from proteolytic degradation, thereby enhancing their local concentration and promoting tissue repair and angiogenesis.[10] Additionally, it has been shown to inhibit apoptosis by suppressing nitric oxide synthase-2 (NOS-2) and the caspase-3-induced apoptotic pathways.[10]

Sucrose octasulfate potentiates FGF signaling by promoting the dimerization of FGF receptors (FGFRs). It binds to both FGF and its receptor, increasing their affinity and stabilizing the FGF-FGFR complex. This leads to the activation of downstream signaling cascades that promote cell proliferation and survival.

Anticoagulant Activity

Sucrose octasulfate exhibits anticoagulant properties by selectively accelerating the inactivation of thrombin by heparin cofactor II (HCII).[11] It acts as a template, bringing HCII and thrombin together, thereby enhancing the rate of thrombin inhibition.

The workflow below illustrates the role of sucrose octasulfate in the HCII-mediated inhibition of thrombin.

References

- 1. Sucrose Octasulfate Selectively Accelerates Thrombin Inactivation by Heparin Cofactor II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and Structural Characterization of Sulfated Polysaccharides Derived from Brown Algae, Sargassum binderi: Inhibitory Mechanism of iNOS and COX-2 Pathway Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. cif.iastate.edu [cif.iastate.edu]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

Synthesis and Purification of Sucrose Octasulfate Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sucrose (B13894) octasulfate sodium salt is a highly sulfated derivative of sucrose, notable for its polyanionic nature and its role as a key intermediate in the synthesis of various biologically active compounds. Its synthesis involves the complete sulfation of the eight hydroxyl groups of sucrose, followed by neutralization to form the sodium salt. This guide provides a detailed overview of the synthesis and purification protocols, supported by quantitative data and visual workflows.

Synthesis of Sucrose Octasulfate Sodium Salt

The synthesis of sucrose octasulfate sodium salt is typically achieved through the sulfation of sucrose using a suitable sulfating agent, followed by neutralization with a sodium base. A common method involves the use of a triethylamine-sulfur trioxide complex in a triethylamine (B128534) solvent.

Experimental Protocol: Synthesis

This protocol is a composite of methodologies described in the scientific literature.

Materials:

-

Sucrose

-

Triethylamine

-

Triethylamine-sulfur trioxide complex

-

Sodium hydroxide (B78521) solution (25%)

-

Purified water

Procedure:

-

Dissolution of Sucrose: In a reaction vessel, dissolve sucrose in triethylamine with stirring. The temperature is typically raised to around 60°C to facilitate dissolution.[1][2]

-

Sulfation Reaction: To the sucrose solution, add the triethylamine-sulfur trioxide complex. The reaction mixture is then maintained at a specific temperature for a set duration to ensure complete sulfation. Reaction conditions can be varied to optimize yield and purity (see Table 1).[1][2]

-

Neutralization: After the reaction is complete, cool the mixture. Add a 25% sodium hydroxide solution to adjust the pH of the solution to a range of 8-9. This step neutralizes the sulfonic acid groups to form the sodium salt.[1][2]

-

Initial Precipitation: Cool the neutralized solution to 0-5°C to induce the precipitation of the crude sucrose octasulfate sodium salt.[1][2]

-

Filtration: Collect the precipitated product by suction filtration. The resulting solid is a filter cake containing the crude product.[1][2]

Synthesis Workflow

Caption: Workflow for the synthesis of sucrose octasulfate sodium salt.

Purification of Sucrose Octasulfate Sodium Salt

High purity is crucial for the application of sucrose octasulfate sodium salt in research and drug development. The primary method for purification is repeated crystallization. Other chromatographic techniques can also be employed for further purification or for the preparation of different salt forms.

Experimental Protocol: Purification by Crystallization

Materials:

-

Crude sucrose octasulfate sodium salt (filter cake)

-

Purified water

Procedure:

-

Dissolution: Take the crude filter cake and add a specific volume of purified water. Warm the mixture to 30-35°C and stir for approximately 20 minutes to dissolve the salt.[1][2]

-

Crystallization: Cool the solution to 0-5°C to allow the sucrose octasulfate sodium salt to crystallize out of the solution.[1][2]

-

Collection: Collect the purified crystals by filtration.

-

Repetition: Repeat the dissolution and crystallization steps multiple times (typically 2-3 times) until the product is a white powder.[1][2]

-

Drying: Dry the final product under vacuum to obtain the pure sucrose octasulfate sodium salt.[1][2]

Alternative Purification Methods

-

Ion Exchange Chromatography: This technique is useful for preparing different salt forms or the acidic form of sucrose octasulfate.[3][4]

-

Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size and can be used to remove smaller impurities.[3][4]

Purification Workflow

Caption: Workflow for the purification of sucrose octasulfate sodium salt.

Quantitative Data

The following table summarizes quantitative data from various synthesis examples.

| Parameter | Example 1 | Example 2 | Example 3 |

| Reactants | |||

| Sucrose | 5 g | 5 g | 5 g |

| Triethylamine | 150 ml | 150 ml | 150 ml |

| Triethylamine-Sulfur Trioxide | 25.6 g | 25.6 g | 25.6 g |

| Reaction Conditions | |||

| Temperature | 60-65°C | 75-80°C | 40-50°C |

| Time | 3 hours | 2 hours | 5 hours |

| Purification | |||

| Number of Crystallizations | 3 | 3 | 2 |

| Results | |||

| Yield | 14.7 g (88%) | 14.2 g (85%) | 15.2 g (91%) |

| Melting Point | 159-161°C | 160-161°C | 160-162°C |

| Reference | [1][2] | [1][2] | [1][2] |

Analytical Characterization

The purity and degree of sulfation of the final product are critical parameters. High-Performance Liquid Chromatography (HPLC) is a key analytical method for assessing the purity of sucrose octasulfate sodium salt.[3][4][5] Other techniques such as Nuclear Magnetic Resonance (NMR) and elemental analysis can be used for structural characterization.[4] Ion chromatography and thin-layer chromatography are also employed to monitor and control the quality of the product.[4]

References

- 1. CN103193835B - Novel method for synthesizing and purifying sucrose octasulphonate sodium salt - Google Patents [patents.google.com]

- 2. CN103193835A - Novel method for synthesizing and purifying sucrose octasulphonate sodium salt - Google Patents [patents.google.com]

- 3. Sucrose octasulfate sodium salt | 74135-10-7 | Benchchem [benchchem.com]

- 4. 127930-09-0 , Sucrose octasulfate sodium salt, CAS:127930-09-0 [chemsynlab.com]

- 5. HPLC Method for Analysis of Sucrose octasulfate on BIST A+ Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Mechanism of Action of Sucrose Octasulfate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose (B13894) octasulfate sodium salt, commonly known as sucralfate (B611045), is a well-established therapeutic agent primarily used in the management of acid-peptic disorders. Its mechanism of action is multifaceted, extending beyond a simple barrier effect. This technical guide provides a comprehensive overview of the core mechanisms through which sucralfate exerts its therapeutic effects. It delves into its physicochemical properties, its interactions with the gastrointestinal mucosa, and its influence on various cellular and molecular pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in elucidating its mechanism of action.

Core Mechanism of Action: Formation of a Protective Barrier

The primary and most well-understood mechanism of action of sucrose octasulfate is its ability to form a physical barrier over the ulcerated or eroded gastrointestinal mucosa.[1][2] In the acidic environment of the stomach (pH < 4), sucralfate undergoes polymerization and cross-linking to form a viscous, sticky, paste-like substance.[1] This polymer adheres to the ulcer crater, which has a high concentration of positively charged proteins like albumin and fibrinogen, through electrostatic interactions with the negatively charged sulfate (B86663) groups of sucrose octasulfate.[1] This adherent layer serves as a protective barrier against the damaging effects of gastric acid, pepsin, and bile salts, creating a favorable environment for healing.[1][2]

Physicochemical Transformation in Acidic Environment

The transformation of sucralfate into its active, adherent form is a critical step in its mechanism. This process is initiated by the acidic conditions of the stomach, which facilitate the polymerization of the sucrose octasulfate molecules.

-

Experimental Workflow: In Vitro Polymerization of Sucralfate

Secondary Mechanisms of Action

Beyond its barrier-forming properties, sucrose octasulfate possesses several other cytoprotective and healing-promoting effects.

Stimulation of Mucus and Bicarbonate Secretion

Sucralfate has been shown to increase the production and secretion of both gastric mucus and bicarbonate.[1][2] It enhances the viscosity and hydrophobicity of the mucus layer, further strengthening the mucosal defense.[1] The stimulation of bicarbonate secretion contributes to the neutralization of gastric acid at the mucosal surface.

| Parameter | Control | Sucralfate Treatment | Reference |

| Gastric Bicarbonate Secretion (mmol/h) | 3.1 +/- 1.2 | 4.6 +/- 2.0 | [3] |

| Increase in Mucus Gel Dimension | - | 8% | [4] |

| Increase in Mucus Viscosity | - | 1.9-fold | [4] |

| Increase in Mucus Hydrophobicity | - | 60% | [4] |

Inhibition of Pepsin and Adsorption of Bile Salts

Sucralfate can directly inhibit the activity of pepsin, a key enzyme in protein digestion that can exacerbate ulcer damage.[5] This inhibition is achieved through both adsorption of pepsin and a local buffering effect that raises the pH above the optimal range for pepsin activity.[5] Additionally, sucralfate adsorbs bile salts, which can reflux from the duodenum into the stomach and cause mucosal injury.

| pH of Gastric Juice | Peptic Activity (% of control) after Sucralfate | Reference |

| > 2 | Reduced to 65% (at pH 2.2) | [5] |

| > 3 | Reduced to 25% (at ambient pH) | [5] |

Stimulation of Prostaglandin (B15479496) Synthesis

Prostaglandins (B1171923), particularly of the E series (PGE), play a crucial role in maintaining mucosal integrity through various mechanisms, including stimulating mucus and bicarbonate secretion, and increasing mucosal blood flow. Several studies have demonstrated that sucralfate can stimulate the synthesis of endogenous prostaglandins.[6][7] However, some studies suggest that the protective effects of sucralfate can be independent of prostaglandin synthesis.[8]

-

Signaling Pathway: Sucralfate-Induced Prostaglandin Synthesis

References

- 1. Effects of sucralfate on gastric prostaglandin and leukotriene synthesis: relationship to protective actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sucralfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of sucralfate on gastric bicarbonate secretion in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of the protective qualities of gastric mucus by sucralfate: role of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of peptic activity by sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of sucralfate on human gastric bicarbonate secretion and local prostaglandin E2 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of mucus and prostaglandins in the gastric mucosal protective actions of sucralfate against ethanol-induced injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastric protection by sucralfate. Role of mucus and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

Sucrose Octasulfate Sodium Salt: A Glycosaminoglycan Mimic for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose (B13894) octasulfate (SOS) sodium salt is a synthetic, highly sulfated disaccharide that has garnered significant attention as a mimic of natural glycosaminoglycans (GAGs) like heparin and heparan sulfate (B86663). Its well-defined chemical structure and polyanionic nature allow it to interact with a variety of proteins, thereby modulating numerous biological processes. This technical guide provides a comprehensive overview of sucrose octasulfate, detailing its synthesis, mechanism of action as a GAG mimic, and its applications in various research areas, including oncology, inflammation, and wound healing. The document summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of its utility in scientific research and drug development.

Introduction

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. They are integral components of the extracellular matrix and cell surfaces, playing crucial roles in cell signaling, development, and pathophysiology. The high degree of sulfation on GAGs, such as heparin and heparan sulfate, creates negatively charged domains that mediate electrostatic interactions with a wide array of proteins, including growth factors, cytokines, enzymes, and adhesion molecules.

The structural complexity and heterogeneity of natural GAGs present challenges for their use as therapeutic agents and research tools. Sucrose octasulfate (SOS) sodium salt emerges as a valuable GAG mimic due to its defined chemical structure, high density of sulfate groups, and commercial availability. This guide explores the core characteristics and applications of SOS, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their studies.

Physicochemical Properties and Synthesis

Sucrose octasulfate sodium salt is derived from sucrose through the sulfation of all eight of its hydroxyl groups. The resulting molecule is a highly charged polyanion, with sodium ions as counter-ions.[1]

Table 1: Physicochemical Properties of Sucrose Octasulfate Sodium Salt

| Property | Value | Reference |

| Alternate Name | SOS | [1] |

| Molecular Formula | C₁₂H₁₄Na₈O₃₅S₈ | [1] |

| Molecular Weight | 1158.66 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Highly soluble in water | [1] |

Synthesis and Purification

The synthesis of sucrose octasulfate sodium salt involves the complete sulfation of sucrose, typically using a sulfur trioxide-pyridine complex in a suitable solvent like triethylamine.[2][3][4] The crude product is then purified through methods such as repeated crystallization, ion-exchange chromatography, or gel filtration to achieve high purity.[2][5]

Mechanism of Action as a Glycosaminoglycan Mimic

The primary mechanism by which SOS mimics GAGs is through its high density of negatively charged sulfate groups. This allows it to bind to the heparin-binding domains of various proteins, thereby influencing their stability, conformation, and interaction with their receptors.

Interaction with Fibroblast Growth Factors (FGFs)

One of the most well-studied activities of SOS is its interaction with the fibroblast growth factor (FGF) family, particularly FGF-2.[6] SOS binds to the heparin-binding site of FGF-2, protecting it from thermal and acid-induced denaturation.[7][8] This interaction is crucial for the potentiation of FGF signaling.

Activation of FGF signaling requires the dimerization of FGF receptors (FGFRs), a process facilitated by heparin or heparan sulfate.[9] SOS has been shown to effectively mimic this function by inducing the dimerization of the FGF-FGFR complex.[9] The crystal structure of the FGF2-FGFR1-SOS complex reveals a symmetric arrangement where SOS not only enhances the affinity between FGF and its receptor but also promotes the protein-protein interactions necessary for stabilizing the dimer.[9]

Quantitative Data

The following tables summarize key quantitative data on the biological activities of sucrose octasulfate sodium salt.

Table 2: Interaction of Sucrose Octasulfate with Proteins

| Interacting Protein | Assay | Parameter | Value | Reference |

| FGF-2 | Inhibition of 125I-FGF-2 binding to BCE cells | IC₅₀ | ~1 µg/mL | [6] |

| Thrombin | Thrombin Inactivation by HCII | KD (SOS-Thrombin) | 10 ± 4 µM and 400 ± 300 µM (two sites) | [10][11] |

| Heparin Cofactor II (HCII) | SOS binding to HCII | KD | 1.45 ± 0.30 mM | [10][11] |

| Calcium (Ca²⁺) | Competitive binding against Oregon Green® 488 BAPTA-2 | IC₅₀ | ~800 µg/mL | [6] |

Table 3: Effect of Sucrose Octasulfate on Cellular Processes

| Cell Type | Process | Assay | Concentration | Effect | Reference |

| Bovine Capillary Endothelial (BCE) cells | FGF-2 stimulated proliferation | Cell Counting | < 20 µg/mL | Potentiation | [6] |

| Bovine Capillary Endothelial (BCE) cells | FGF-2 stimulated proliferation | Cell Counting | > 20 µg/mL | Inhibition | [6] |

| B16 Melanoma & Lewis Lung Carcinoma | Tumor Growth in vivo | Tumor Volume Measurement | 100 mg/kg/day | Inhibition | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the GAG mimetic activity of sucrose octasulfate.

Radiolabeled Growth Factor-Cell Binding Assay

This protocol is adapted from Fannon et al. (2008).[6]

Objective: To determine the effect of SOS on the binding of a radiolabeled growth factor (e.g., 125I-FGF-2) to cells.

Materials:

-

Bovine Capillary Endothelial (BCE) cells

-

24-well plates

-

Binding Buffer (DMEM, 25 mM HEPES, 0.05% gelatin)

-

125I-labeled FGF-2

-

Sucrose octasulfate sodium salt solution

-

Ice-cold binding buffer

-

Gamma counter

Procedure:

-

Plate BCE cells at a density of 50,000 cells/well in 24-well plates and culture overnight.

-

Wash the cells once with binding buffer at 4°C.

-

Add 0.5 mL/well of fresh binding buffer and incubate at 4°C for 10 minutes.

-

Add 125I-FGF-2 (e.g., 1 ng/mL) with or without varying concentrations of SOS.

-

Incubate at 4°C for 1.5 hours.

-

Wash the cells three times with ice-cold binding buffer.

-

Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

-

To measure the release of pre-bound growth factor, after the initial binding period, wash the cells three times and then add fresh binding buffer containing SOS. Incubate for an additional 1.5 hours at 4°C and measure the radioactivity in the supernatant.

Cell Proliferation Assay

This protocol is adapted from Fannon et al. (2008).[6]

Objective: To assess the effect of SOS on growth factor-stimulated cell proliferation.

Materials:

-

BCE or Human Umbilical Vein Endothelial Cells (HUVEC)

-

24-well plates

-

Culture medium (e.g., DMEM with 10% calf serum)

-

Reduced serum medium (e.g., DMEM with 1% calf serum)

-

FGF-2

-

Sucrose octasulfate sodium salt solution

-

Cell counter (e.g., Coulter counter)

Procedure:

-

Plate cells at a density of 15,000 cells/well in 24-well plates and incubate overnight.

-

Replace the culture medium with reduced serum medium.

-

Add FGF-2 (e.g., 1 ng/mL) with or without varying concentrations of SOS.

-

Incubate at 37°C for 72 hours.

-

Trypsinize and count the cells using a cell counter.

FGF-FGFR Dimerization Assay

This protocol is based on the description by Yeh et al. (2002).[9]

Objective: To determine if SOS can induce the dimerization of the FGF-FGFR complex.

Materials:

-

Purified FGF-2 and the extracellular domain of FGFR1

-

Sucrose octasulfate sodium salt solution

-

Size exclusion chromatography system

Procedure:

-

Prepare a 1:1 binary complex of FGF-2 and FGFR1.

-

Purify the binary complex.

-

Mix the purified complex with SOS at various molar ratios (e.g., 1:0, 1:0.5, 1:1).

-

Analyze the resulting mixtures by size exclusion chromatography.

-

Monitor the elution profile to detect the formation of a higher molecular weight dimer complex.

Applications in Research and Drug Development

Oncology

SOS has demonstrated anti-tumor activity in vivo, inhibiting the growth of melanoma and lung carcinoma.[6] This effect is likely mediated by its ability to sequester heparin-binding growth factors like FGF-2 from the tumor microenvironment, thereby inhibiting angiogenesis and tumor cell proliferation.[6] Its minimal anticoagulant activity compared to heparin makes it an attractive candidate for further investigation as an anti-cancer agent.[6]

Anti-inflammatory Effects

SOS possesses anti-inflammatory properties, attributed to its ability to inhibit the production of pro-inflammatory cytokines.[5] It has also been shown to adhere to inflamed mucosal surfaces, forming a protective barrier, which is the basis for the clinical use of its aluminum salt, sucralfate, in treating gastrointestinal ulcers.[12][13]

Wound Healing

The ability of SOS to stabilize and potentiate the activity of FGFs is beneficial for wound healing.[9] Topical application of sucralfate, which releases SOS, has been shown to promote the healing of various epithelial wounds.[14]

Conclusion

Sucrose octasulfate sodium salt is a versatile and powerful tool for researchers and drug developers. Its well-defined structure and ability to mimic the biological functions of GAGs make it an excellent candidate for investigating GAG-protein interactions and for the development of novel therapeutics targeting a range of diseases. This guide provides a solid foundation for understanding and utilizing this promising GAG mimetic in future scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Sucrose octasulfate sodium salt | 74135-10-7 | Benchchem [benchchem.com]

- 3. CN103193835B - Novel method for synthesizing and purifying sucrose octasulphonate sodium salt - Google Patents [patents.google.com]

- 4. CN103193835A - Novel method for synthesizing and purifying sucrose octasulphonate sodium salt - Google Patents [patents.google.com]

- 5. 127930-09-0 , Sucrose octasulfate sodium salt, CAS:127930-09-0 [chemsynlab.com]

- 6. Sucrose Octasulfate Regulates Fibroblast Growth Factor-2 Binding, Transport, and Activity: Potential for Regulation of Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural studies of the binding of the anti-ulcer drug sucrose octasulfate to acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sucralfate and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Basis for Activation of Fibroblast Growth Factor Signaling by Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sucrose octasulfate selectively accelerates thrombin inactivation by heparin cofactor II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sucrose Octasulfate Selectively Accelerates Thrombin Inactivation by Heparin Cofactor II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A thin layer of sucrose octasulfate protects the oesophageal mucosal epithelium in reflux oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Topical Use of Sucralfate in Epithelial Wound Healing: Clinical Evidence and Molecular Mechanisms of Action | Bentham Science [benthamscience.com]

In Vitro Biological Activities of Sucrose Octasulfate Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of sucrose (B13894) octasulfate sodium salt (SOS). It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's multifaceted interactions with biological systems. This document summarizes key quantitative data, outlines experimental protocols for relevant assays, and visualizes the underlying molecular pathways.

Core Biological Activities

Sucrose octasulfate, a highly sulfated disaccharide, has demonstrated a range of biological effects in vitro. These activities are largely attributed to its polyanionic nature, allowing it to interact with various proteins, including growth factors, coagulation factors, and viral envelope proteins. The primary in vitro activities of sucrose octasulfate sodium salt that have been investigated include modulation of fibroblast growth factor (FGF) signaling, anticoagulant properties, anti-inflammatory effects, and antiviral activity.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro biological activities of sucrose octasulfate sodium salt, providing metrics for its potency and efficacy in various assays.

Table 1: Modulation of Fibroblast Growth Factor-2 (FGF-2) Activity

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (FGF-2 Binding Inhibition) | ~2 µg/mL | Bovine Capillary Endothelial (BCE) Cells | [1] |

Table 2: Anticoagulant and Thrombin Inhibition Activity

| Assay | Parameter | Value | Notes | Reference |

| Thrombin Binding | K_d | ~1.4 µM | Binding to exosite II of thrombin. | [2][3] |

| Thrombin Catalytic Activity | IC₅₀ | 4.5 µM | Direct inhibition of thrombin. | [3] |

| Thrombin Inactivation by HCII | Fold Acceleration | ~2000-fold | Accelerates thrombin inactivation by heparin cofactor II (HCII). | [4][5] |

| Activated Partial Thromboplastin Time (aPTT) | Clotting Time | Prolonged at ≥ 125 µg/mL | Significantly less potent than heparin. | [1] |

| Prothrombin Time (PT) | Clotting Time | Minimal effect up to 750 µg/mL | [1] | |

| Thrombin Time (TT) | Clotting Time | No effect up to 750 µg/mL | [1] |

Table 3: Antiviral Activity

| Virus | Assay | Parameter | Concentration | Reference |

| Human Immunodeficiency Virus (HIV) | Viral Replication Assay | IC₅₀ | Not explicitly quantified in the provided search results, but noted to have concentration-dependent inhibition. | [6] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide. These protocols are representative of the experimental setups used to evaluate the biological activities of sucrose octasulfate sodium salt.

Fibroblast Growth Factor-2 (FGF-2) Binding Assay

This assay is designed to measure the ability of sucrose octasulfate to inhibit the binding of FGF-2 to its receptors on endothelial cells.

Materials:

-

Bovine Capillary Endothelial (BCE) cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

¹²⁵I-labeled FGF-2

-

Sucrose octasulfate sodium salt

-

Binding buffer (e.g., DMEM with 0.1% BSA)

-

Wash buffer (e.g., ice-cold PBS)

-

Gamma counter

Procedure:

-

Cell Culture: Culture BCE cells to confluence in 24-well plates.

-

Preparation: Wash the confluent cell monolayers twice with wash buffer.

-

Inhibition: Add binding buffer containing a fixed concentration of ¹²⁵I-FGF-2 (e.g., 1 ng/mL) and varying concentrations of sucrose octasulfate sodium salt to the wells.

-

Incubation: Incubate the plates at 4°C for 2-4 hours to allow for competitive binding.

-

Washing: Aspirate the binding buffer and wash the cells three times with ice-cold wash buffer to remove unbound ¹²⁵I-FGF-2.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH).

-

Quantification: Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of ¹²⁵I-FGF-2 binding against the concentration of sucrose octasulfate sodium salt to determine the IC₅₀ value.

Anticoagulation Assays

These assays evaluate the effect of sucrose octasulfate on the intrinsic, extrinsic, and common pathways of the coagulation cascade.[7][8][9]

Specimen Preparation:

-

Collect whole blood in a tube containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[6][7]

-

Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[5]

a) Activated Partial Thromboplastin Time (aPTT) Assay:

-

Incubation: Pre-warm PPP, aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids), and calcium chloride (CaCl₂) solution (25 mM) to 37°C.[8][10]

-

Reaction Mixture: In a test tube, mix equal volumes of PPP and aPTT reagent.

-

Activation: Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of intrinsic pathway factors.[10]

-

Clot Initiation: Add CaCl₂ solution to the mixture and simultaneously start a timer.

-

Detection: Stop the timer upon the formation of a visible fibrin (B1330869) clot. The time taken is the aPTT.

b) Prothrombin Time (PT) Assay:

-

Incubation: Pre-warm PPP and PT reagent (containing tissue factor/thromboplastin and calcium) to 37°C.[5]

-

Reaction: Add PT reagent to the PPP in a test tube.

-

Clot Initiation and Detection: Simultaneously start a timer and observe for clot formation. The time taken is the PT.

c) Thrombin Time (TT) Assay:

-

Incubation: Pre-warm PPP and a standardized thrombin solution to 37°C.[1][11]

-

Reaction: Add the thrombin solution to the PPP in a test tube.[1][11]

-

Clot Initiation and Detection: Start a timer upon addition of thrombin and stop it when a clot forms. The time taken is the TT.[1][11]

Anti-Inflammatory Activity Assay

This assay assesses the ability of sucrose octasulfate to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[8][12]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Sucrose octasulfate sodium salt

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of sucrose octasulfate sodium salt for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage inhibition of cytokine production by sucrose octasulfate compared to the LPS-only control.

Antiviral Activity Assay (HIV Infectivity Assay)

This assay evaluates the inhibitory effect of sucrose octasulfate on the replication of the Human Immunodeficiency Virus (HIV) in a susceptible T-cell line.[9][13]

Materials:

-

Human T-cell line (e.g., MT-4)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

HIV-1 stock

-

Sucrose octasulfate sodium salt

-

HIV-1 p24 antigen ELISA kit

Procedure:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate.

-

Infection and Treatment: Add a pre-titered amount of HIV-1 stock to the cells in the presence of varying concentrations of sucrose octasulfate sodium salt.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator to allow for viral replication.

-

Supernatant Collection: Collect the culture supernatants.

-

p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatants using an ELISA kit. The p24 level is an indicator of viral replication.

-

Data Analysis: Calculate the percentage inhibition of viral replication at different concentrations of sucrose octasulfate to determine the IC₅₀.

Signaling Pathways and Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the proposed mechanisms by which sucrose octasulfate sodium salt exerts its biological effects.

Modulation of FGF-2 Signaling

Sucrose octasulfate potentiates FGF-2 signaling by promoting the dimerization of FGF receptors (FGFRs). It binds to both FGF-2 and FGFR, stabilizing the FGF-FGFR complex and facilitating the formation of a dimeric signaling complex, which is essential for the downstream activation of intracellular signaling cascades.[14][15][16]

Antiviral Mechanism of Action

The proposed antiviral mechanism of sucrose octasulfate against enveloped viruses like HIV involves its direct interaction with the positively charged regions of viral envelope glycoproteins, such as gp120 on HIV. This binding is thought to interfere with the virus's ability to attach to and enter host cells.[6]

Anti-Inflammatory Mechanism of Action

Sucrose octasulfate is suggested to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a typical inflammatory response induced by LPS in macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines. Sucrose octasulfate may interfere with this pathway, leading to reduced cytokine release.

This technical guide provides a foundational understanding of the in vitro biological activities of sucrose octasulfate sodium salt. The data and protocols presented herein are intended to support further research and development efforts in leveraging the therapeutic potential of this multifaceted compound.

References

- 1. Thrombin time - Wikipedia [en.wikipedia.org]

- 2. coachrom.com [coachrom.com]

- 3. Fibroblast growth factor-2 bound to specific dermal fibroblast-derived extracellular vesicles is protected from degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 6. WO1998017282A1 - Methods of using sucrose octasulfate to treat or prevent enveloped virus infection - Google Patents [patents.google.com]

- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 11. learnhaem.com [learnhaem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Structural Basis for Activation of Fibroblast Growth Factor Signaling by Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis for activation of fibroblast growth factor signaling by sucrose octasulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dimerization effect of sucrose octasulfate on rat FGF1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Between Sucrose Octasulfate Sodium Salt and Fibroblast Growth Factor (FGF)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucrose (B13894) octasulfate (SOS), a polysulfated disaccharide, has garnered significant attention for its ability to modulate the activity of the fibroblast growth factor (FGF) family. Structurally analogous to the repeating units of heparin, SOS can mimic the biological functions of heparin and heparan sulfate (B86663) proteoglycans (HSPGs) in the context of FGF signaling. This technical guide provides a comprehensive overview of the core interaction between SOS and FGF, detailing the molecular mechanisms, quantitative binding parameters, and the dual role of SOS as both a potentiator and an inhibitor of FGF signaling. Detailed experimental protocols for studying this interaction and visual representations of key pathways and workflows are provided to facilitate further research and development in this area.

Molecular Mechanism of Interaction

Sucrose octasulfate interacts directly with FGFs at their heparin-binding domain, a region rich in basic amino acids. This interaction is primarily electrostatic, driven by the attraction between the negatively charged sulfate groups of SOS and the positively charged residues on the FGF surface.

Potentiation of FGF Signaling

At lower concentrations, SOS potentiates FGF signaling by mimicking the role of heparin/HSPG. The binding of SOS to FGF induces a conformational change in the growth factor, stabilizing it and increasing its affinity for the FGF receptor (FGFR). Furthermore, SOS facilitates the dimerization of the FGF-FGFR complex, a critical step for the trans-autophosphorylation of the intracellular tyrosine kinase domains and the subsequent activation of downstream signaling cascades.[1][2] The crystal structure of the FGF2-FGFR1-SOS ternary complex reveals a symmetric 2:2:2 arrangement, where two SOS molecules mediate the dimerization of two FGF2-FGFR1 complexes.[1][2]

Inhibition of FGF Signaling

Conversely, at higher concentrations, SOS acts as an inhibitor of FGF signaling. This inhibitory effect is attributed to the competition between free SOS in solution and cell-surface HSPGs for binding to FGF. By sequestering FGF, high concentrations of SOS prevent the formation of the productive FGF-FGFR-HSPG ternary signaling complex at the cell surface, thereby blocking downstream signaling and cellular responses such as proliferation.[3]

Quantitative Data

The interaction between sucrose octasulfate and FGF has been quantified using various biophysical and cell-based assays. The following tables summarize the available quantitative data.

Table 1: Inhibition of FGF-2 Binding by Sucrose Octasulfate

| Parameter | Value | Cell Line | Method | Reference |

| IC50 | ~2 µg/mL | Bovine Capillary Endothelial (BCE) cells | Radiolabeled FGF-2 Competition Binding Assay | [3] |

| Kd (inhibition of FGF-2-E-HS binding) | 0.28 ± 0.07 µM | N/A | Cationic Filtration Assay |

Table 2: Effect of Sucrose Octasulfate on FGF-2-Stimulated Cell Proliferation

| Effect | Concentration Range | Cell Line | Method | Reference |

| Potentiation | < 20 µg/mL | Bovine Capillary Endothelial (BCE) cells | Cell Counting | [3] |

| Complete Inhibition | 2,000 µg/mL | Bovine Capillary Endothelial (BCE) cells | Cell Counting | [3] |

Table 3: Stoichiometry of Sucrose Octasulfate Binding to FGF-2

| Stoichiometry (SOS:FGF-2) | Method | Reference |

| 2:1 | Equilibrium Dialysis with Densimetric Measurement | [4] |

Signaling Pathways and Experimental Workflows

FGF Signaling Pathway Modulation by Sucrose Octasulfate

Sucrose octasulfate can either promote or inhibit the canonical FGF signaling pathway, which includes the RAS-MAPK, PI3K-AKT, and PLCγ cascades. The outcome depends on the concentration of SOS.

Experimental Workflow: FGF-2 Binding Inhibition Assay

This workflow outlines the steps to determine the IC50 of sucrose octasulfate for inhibiting FGF-2 binding to cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Basis for Activation of Fibroblast Growth Factor Signaling by Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sucrose Octasulfate Regulates Fibroblast Growth Factor-2 Binding, Transport, and Activity: Potential for Regulation of Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Densimetric determination of equilibrium binding of sucrose octasulfate with basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-Inflammatory Effects of Sucrose Octasulfate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) octasulfate sodium salt, a polysulfated disaccharide, has garnered significant attention for its therapeutic potential, particularly in the realm of inflammation and tissue repair. While clinically recognized as a component of treatments for gastrointestinal ulcers and chronic wounds, a deeper understanding of its molecular mechanisms reveals a multifaceted anti-inflammatory agent. This technical guide provides a comprehensive overview of the core anti-inflammatory effects of sucrose octasulfate sodium salt, detailing its mechanisms of action, relevant signaling pathways, and the experimental evidence that substantiates its therapeutic utility.

Core Mechanisms of Anti-Inflammatory Action

Sucrose octasulfate sodium salt exerts its anti-inflammatory effects through several key mechanisms, primarily centered around the modulation of inflammatory mediators and the protection of mucosal surfaces.

Inhibition of Pro-Inflammatory Cytokines and Enzymes

Sucrose octasulfate has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] While specific IC50 values are not widely reported in the available literature, studies on related compounds and clinical observations in inflammatory conditions suggest a dose-dependent reduction in inflammatory markers.

Modulation of Matrix Metalloproteinases (MMPs)

A crucial aspect of the anti-inflammatory and wound healing properties of sucrose octasulfate is its ability to inhibit matrix metalloproteinases (MMPs).[2][3] In chronic inflammatory states, such as non-healing wounds, MMPs are often overexpressed, leading to excessive degradation of the extracellular matrix and perpetuation of the inflammatory cycle. Sucrose octasulfate dressings have been shown to be effective in promoting the healing of chronic wounds like venous leg ulcers and diabetic foot ulcers by mitigating the detrimental effects of excessive MMPs.[4][5]

Interaction with Fibroblast Growth Factors (FGFs)

Similar to heparin, sucrose octasulfate can bind to and stabilize fibroblast growth factors (FGFs).[6][7] This interaction is significant as FGFs play a critical role in tissue repair and regeneration. By protecting FGFs from degradation and potentiating their signaling, sucrose octasulfate indirectly contributes to the resolution of inflammation and the promotion of healing.[8]

Mucosal Protection

In conditions such as reflux esophagitis, sucrose octasulfate demonstrates a protective effect on the esophageal mucosa. It forms a physical barrier that adheres to the inflamed tissue, protecting it from further damage by acid and pepsin.[9] This protective layer helps to reduce inflammation and promote healing of the esophageal lining.

Key Signaling Pathways

The anti-inflammatory effects of sucrose octasulfate are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. While direct evidence specifically for sucrose octasulfate is still emerging, the known targets of its action, such as cytokines and MMPs, are downstream of major inflammatory signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Many anti-inflammatory agents exert their effects by inhibiting this pathway. Given that sucrose octasulfate reduces pro-inflammatory cytokine production, it is plausible that it may directly or indirectly modulate NF-κB signaling.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. scielo.br [scielo.br]

- 3. benchchem.com [benchchem.com]

- 4. bowdish.ca [bowdish.ca]

- 5. [Sucrose octasulfate-evidence in the treatment of chronic wounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sucralfate and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural studies of the binding of the anti-ulcer drug sucrose octasulfate to acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sucrose octasulfate regulates fibroblast growth factor-2 binding, transport, and activity: potential for regulation of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A thin layer of sucrose octasulfate protects the oesophageal mucosal epithelium in reflux oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sucrose Octasulfate Sodium Salt in Angiogenesis: A Technical Guide

Executive Summary: Sucrose (B13894) octasulfate (SOS), a synthetic heparin analog, has emerged as a significant modulator of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This technical guide provides an in-depth analysis of the role of SOS in angiogenesis, with a particular focus on its interactions with key growth factors such as Fibroblast Growth Factor-2 (FGF-2) and Vascular Endothelial Growth Factor (VEGF). Through its ability to bind to these heparin-binding growth factors, SOS can either potentiate or inhibit their angiogenic effects, depending on the concentration and context. This dual functionality makes it a molecule of interest for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for a range of angiogenesis-dependent diseases, including cancer and ischemic conditions. This guide summarizes the current understanding of the mechanisms of action of SOS, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Mechanisms of Action

Sucrose octasulfate's primary role in angiogenesis stems from its structural similarity to heparin, allowing it to interact with a variety of heparin-binding growth factors that are pivotal in the regulation of blood vessel formation.[1][2][3] The effects of SOS are multifaceted and context-dependent, primarily revolving around its modulation of FGF-2 and VEGF signaling.

Modulation of Fibroblast Growth Factor-2 (FGF-2) Signaling

FGF-2 is a potent pro-angiogenic factor that stimulates the proliferation and migration of endothelial cells. The interaction of SOS with the FGF-2 signaling pathway is complex and exhibits a biphasic nature.[1]

-

Binding and Stabilization: SOS binds with high affinity to FGF-2, an interaction that can stabilize the growth factor against thermal and acid denaturation.[4][5] This stabilization is thought to enhance the healing of ulcerated tissues by prolonging the bioavailability of FGFs.[4]

-

Inhibition of FGF-2 Binding to Endothelial Cells: At higher concentrations, SOS can potently inhibit the binding of FGF-2 to its receptors on endothelial cells and can even displace pre-bound FGF-2.[1][2] This action can lead to a complete inhibition of FGF-2-mediated endothelial cell proliferation.[1]

-

Potentiation of FGF Signaling and Receptor Dimerization: Conversely, at lower concentrations, SOS can mimic the action of heparin by potentiating FGF-induced cell proliferation and neoangiogenesis.[6][7] A key mechanism underlying this potentiation is the induction of FGF-dependent dimerization of FGF receptors (FGFRs).[6][8] The crystal structure of the dimeric FGF2-FGFR1-SOS complex reveals that SOS not only increases the affinity of FGF for its receptor but also promotes the protein-protein interactions that stabilize the receptor dimer, an essential step for the activation of downstream signaling.[6][8]

-

Facilitated Diffusion: SOS can facilitate the diffusion of FGF-2 through the extracellular matrix (ECM), such as Descemet's membrane, which is rich in heparan sulfate (B86663).[1][2] This suggests a potential role for SOS in the clearance of growth factors from the tumor microenvironment.[1][2]

Modulation of Vascular Endothelial Growth Factor (VEGF) Availability

VEGF, particularly the VEGF165 isoform, is another critical regulator of angiogenesis that binds to heparin. SOS has been shown to influence the bioavailability of VEGF165.

-

Accelerated Diffusion through the Extracellular Matrix: Similar to its effect on FGF-2, SOS can dramatically increase the transport of VEGF165 across basement membranes like Descemet's membrane.[9][10] In the absence of SOS, VEGF165 shows little diffusion.[9] This effect is specific to the heparin-binding isoform, as the diffusion of the non-heparin-binding VEGF121 is unaffected by SOS.[9][10]

-

Inhibition of VEGF Binding to Fibronectin: The mechanism for this enhanced diffusion appears to be the inhibition of VEGF165 binding to fibronectin, a component of the ECM.[9] SOS inhibits this binding in a dose-dependent manner and accelerates the release of already bound VEGF165.[9] This suggests that SOS can mobilize VEGF sequestered in the ECM, thereby altering its availability to endothelial cells.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of sucrose octasulfate on angiogenesis-related processes.

Table 1: Effect of Sucrose Octasulfate on FGF-2-Mediated Endothelial Cell Proliferation

| Concentration of SOS (µg/mL) | Effect on Bovine Capillary Endothelial (BCE) Cell Proliferation (in the presence of 1 ng/mL FGF-2) | Reference |

| < 20 | Potentiation of proliferation | [1] |

| > 20 | Reduction in proliferative response | [1] |

| 2,000 | Complete inhibition of FGF-2 mediated proliferation (cell numbers equivalent to no FGF-2 control) | [1] |

Table 2: In Vivo Anti-Tumor Activity of Sucrose Octasulfate

| Tumor Model | Treatment | Outcome | Reference |

| B16 Melanoma (in C57 mice) | Daily intraperitoneal injection of SOS | Inhibition of tumor growth | [1] |

| Lewis Lung Carcinoma (in C57 mice) | Daily intraperitoneal injection of SOS | Inhibition of tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the role of sucrose octasulfate in angiogenesis.

Endothelial Cell Proliferation Assay

This assay is used to determine the effect of SOS on growth factor-stimulated endothelial cell proliferation.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Capillary Endothelial (BCE) cells are plated at a density of 15,000 cells/well in 24-well plates and incubated overnight.

-

Serum Starvation: The growth medium is replaced with a low-serum medium (e.g., DMEM with 1% calf serum) to synchronize the cells.

-

Treatment: Cells are treated with the desired concentration of FGF-2 (e.g., 1 ng/mL) in the presence or absence of varying concentrations of SOS. Control wells receive the vehicle.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

Quantification: Cell numbers are quantified using a Coulter counter or a viability assay such as the MTS assay.

Radiolabeled Growth Factor-Cell Binding Assay

This assay measures the ability of SOS to inhibit the binding of radiolabeled growth factors to endothelial cells.

-

Cell Preparation: Confluent monolayers of endothelial cells in 24-well plates are washed and incubated in a binding buffer.

-

Binding Reaction: Cells are incubated with a specific concentration of 125I-labeled FGF-2 (e.g., 1 ng/mL) in the presence or absence of varying concentrations of SOS at 4°C for 1.5 hours. Non-specific binding is determined in the presence of a large excess of unlabeled FGF-2.

-

Washing: The cells are washed three times with ice-cold binding buffer to remove unbound radioligand.

-

Extraction of Bound Ligand: Heparan sulfate proteoglycan (HSPG)-bound 125I-FGF-2 is removed with a high-salt wash (2 M NaCl). Cell surface receptor-bound 125I-FGF-2 is then extracted with a salt-acid wash (2 M NaCl in 20 mM sodium acetate, pH 4.0).[1]

-

Quantification: The radioactivity in the extracts is measured using a gamma counter.

Descemet's Membrane Diffusion Assay

This assay assesses the ability of SOS to facilitate the diffusion of growth factors through a basement membrane.

-

Membrane Preparation: Descemet's membranes are isolated from bovine corneas.

-

Diffusion Chamber Setup: The membrane is placed between two chambers of a diffusion apparatus, separating a source chamber from a receiver chamber.

-

Diffusion Experiment: 125I-labeled VEGF165 or FGF-2 is added to the source chamber, with or without SOS (e.g., 0.5 mg/mL).[10]

-

Sampling: At various time points, samples are taken from the receiver chamber.

-

Quantification: The amount of radiolabeled growth factor that has diffused across the membrane is quantified by trichloroacetic acid precipitation followed by gamma counting.[10]

In Vivo Matrigel Plug Angiogenesis Assay

This is a widely used in vivo assay to quantify angiogenesis.

-

Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice. A pro-angiogenic factor (e.g., FGF-2 or VEGF) and the test compound (SOS) or vehicle are mixed with the liquid Matrigel.

-

Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6). The Matrigel solidifies at body temperature, forming a plug.

-

Incubation: The mice are monitored for a period of 7-14 days, during which blood vessels from the surrounding tissue infiltrate the Matrigel plug.

-

Plug Excision and Analysis: The Matrigel plugs are excised, fixed, and embedded in paraffin.

-

Quantification of Angiogenesis: The extent of vascularization is quantified by staining tissue sections with endothelial cell-specific markers (e.g., CD31) and measuring vessel density or by measuring the hemoglobin content of the plug using Drabkin's reagent.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

-

Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.

-

Application of Test Substance: A carrier, such as a sterile filter paper disc or a biocompatible polymer, is saturated with the test substance (SOS) or control and placed on the CAM.

-

Incubation: The eggs are returned to the incubator for 2-3 days.

-

Analysis: The CAM is excised and photographed. The angiogenic response is quantified by counting the number of blood vessel branch points within a defined area around the carrier.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Modulation of FGF-2 signaling by sucrose octasulfate (SOS).

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]

- 4. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

An In-Depth Technical Guide on the Cytoprotective Effects of Sucrose Octasulfate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose (B13894) octasulfate, particularly in its salt forms, exhibits significant cytoprotective properties, primarily within the gastrointestinal tract. This technical guide provides a comprehensive overview of the mechanisms of action, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of the key signaling pathways. The multifaceted cytoprotective effects of sucrose octasulfate involve the formation of a physical barrier, modulation of endogenous protective factors such as prostaglandins (B1171923) and mucus, and interaction with growth factor signaling pathways. This document serves as a core resource for researchers and professionals in drug development exploring the therapeutic potential of sucrose octasulfate.

Introduction

Sucrose octasulfate is a sulfated disaccharide that has garnered considerable attention for its ability to protect epithelial cells from various noxious stimuli. While it is most commonly known in its aluminum salt form, sucralfate (B611045), the underlying cytoprotective activity is largely attributed to the sucrose octasulfate anion. This guide will delve into the cellular and molecular mechanisms that confer these protective effects, with a focus on the sodium salt where data is available, and drawing from the extensive research on sucralfate to elucidate the broader actions of the sucrose octasulfate molecule.

Mechanisms of Cytoprotection

The cytoprotective effects of sucrose octasulfate are not mediated by a single mode of action but rather through a combination of physical and biochemical processes.

Formation of a Protective Barrier

In an acidic environment, sucralfate, the aluminum salt of sucrose octasulfate, polymerizes to form a viscous, adherent gel. This gel preferentially binds to ulcerated or damaged tissue, forming a physical barrier that protects the underlying mucosa from aggressive factors such as acid, pepsin, and bile salts[1][2]. While the sodium salt of sucrose octasulfate is water-soluble, it is thought to contribute to the formation of this protective layer in the presence of positively charged proteins at the site of injury[3][4].

Stimulation of Endogenous Protective Factors

2.2.1. Mucus and Bicarbonate Secretion

Sucrose octasulfate has been shown to enhance the protective mucus-bicarbonate barrier. It increases the viscosity and hydrophobicity of the gastric mucus gel, thereby impeding the back-diffusion of hydrogen ions[5][6][7][8]. This effect is, at least in part, mediated by the stimulation of mucus synthesis and secretion from gastric epithelial cells[5].

2.2.2. Prostaglandin (B15479496) Synthesis

There is evidence to suggest that sucrose octasulfate can stimulate the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), in the gastric mucosa[9][10][11][12][13]. Prostaglandins are crucial mediators of mucosal defense, promoting blood flow, mucus and bicarbonate secretion, and cellular regeneration. However, some studies indicate that the cytoprotective effect of sucralfate can occur independently of prostaglandin synthesis, suggesting that this is one of several contributing mechanisms[9][11][12][14].

Interaction with Growth Factors

Sucrose octasulfate has been demonstrated to bind to and potentiate the activity of fibroblast growth factors (FGFs), particularly FGF-2[3][15][16]. By binding to FGF-2, sucrose octasulfate protects it from degradation and enhances its binding to its receptor (FGFR), thereby promoting receptor dimerization and downstream signaling[15][16][17]. This leads to enhanced cell proliferation and tissue repair, contributing to the healing of mucosal lesions.

Quantitative Data on Cytoprotective Effects

The following tables summarize the quantitative data from various studies investigating the cytoprotective effects of sucrose octasulfate (primarily as sucralfate).

Table 1: Effects on Mucus Properties

| Parameter | Agent | Model | Dosage/Concentration | Observed Effect | Citation |

| Mucus Gel Dimension | Sucralfate | In vivo (rats) | 100 mg twice daily for 5 days | 8% increase | [5] |

| Sulfomucin Content | Sucralfate | In vivo (rats) | 100 mg twice daily for 5 days | 63% increase | [5] |

| Sialomucin Content | Sucralfate | In vivo (rats) | 100 mg twice daily for 5 days | 81% increase | [5] |

| Mucus H+ Retardation | Sucralfate | In vivo (rats) | 100 mg twice daily for 5 days | 9.5% increase | [5] |

| Mucus Viscosity | Sucralfate | In vivo (rats) | 100 mg twice daily for 5 days | 1.9-fold increase | [5][6] |

| Mucus Hydrophobicity | Sucralfate | In vivo (rats) | 100 mg twice daily for 5 days | 60% increase | [5][6] |

| Mucus Carbohydrate Content | Sucralfate | In vivo (rats) | 100 mg twice daily for 5 days | 62% increase | [6] |

| Mucus Protein Content | Sucralfate | In vivo (rats) | 100 mg twice daily for 5 days | 14% decrease | [6] |

| Mucus Permeability to H+ | Sucralfate | In vitro (pig gastric mucus) | 1.0 x 10-6 M | 35% decrease | [7][8] |

| Mucus Permeability to H+ | Sucralfate | In vitro (pig gastric mucus) | 1.0 x 10-3 M | 68% decrease | [7][8] |

Table 2: In Vitro Cytoprotection and Cell Growth

| Parameter | Agent | Cell Type | Concentration | Damaging Agent | Observed Effect | Citation |

| Cytoprotection | Sucralfate | Primary rat gastric cells | 2 mg/mL | pH 3.5 medium or 3.5 mM indomethacin | Partial protection (~50% of control) | [18] |

| Cytoprotection | Sucralfate | Primary rat gastric cells | 5 mg/mL | pH 3.5 medium or 3.5 mM indomethacin | Near-complete protection (~90% of control) | [18] |

| Cell Growth Stimulation | Potassium Sucrose Octasulfate | Primary rat gastric cells | 0.05 - 5 mg/mL | None | 40-60% increase over control | [18] |

| Cytoprotection | Potassium Sucrose Octasulfate | Primary rat gastric cells | 0.1 - 1 mg/mL | Acid (pH 4.0) or Pepsin (pH 4.5) | No significant effect | [19] |

| Cytoprotection | Sucralfate | Rat gastric epithelial cells (RGM1) | 0.1 - 3 mg/mL | Acid (pH 4.0) or Pepsin (pH 4.5) | Prevention of cell damage | [19] |

| Cytoprotection (51Cr release) | Sucralfate | Rat gastric mucosal cells | 2 mg/mL | Sodium taurocholate | 29% decrease in cell damage | [2] |

| Cytoprotection (51Cr release) | Sucralfate | Rat gastric mucosal cells | 5 mg/mL | Sodium taurocholate | 56% decrease in cell damage | [2] |

Table 3: Effects on Signaling Molecules

| Parameter | Agent | Model | Observation | Citation |

| Phosphatidylinositol | Sucralfate | Gastric mucosal culture | 23% reduction | [9] |

| Inositol-1-phosphate | Sucralfate | Gastric mucosal culture | 24% increase | [9] |

| Inositol-1,4,5-trisphosphate | Sucralfate | Gastric mucosal culture | 3.4-fold increase | [9] |

Signaling Pathways

Mucus Secretion Pathway

Sucrose octasulfate stimulates mucus secretion in gastric epithelial cells through the activation of the Phospholipase C (PLC) signaling pathway. This process is independent of prostaglandin synthesis.

Potentiation of FGF-2 Signaling

Sucrose octasulfate enhances the signaling of Fibroblast Growth Factor-2 (FGF-2) by facilitating the dimerization of the FGF receptor (FGFR), a crucial step in receptor activation and downstream signaling for cell proliferation and tissue repair.

Key Experimental Protocols

Ethanol-Induced Gastric Injury Model in Rats

This in vivo model is widely used to assess the cytoprotective effects of compounds against acute gastric mucosal damage.

Workflow:

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

-

Fasting: Animals are fasted for 24 hours prior to the experiment but allowed free access to water[20][21][22].

-

Treatment: The test group receives an oral dose of sucrose octasulfate sodium salt solution. The control group receives the vehicle (e.g., saline).

-

Induction of Injury: After a set period (e.g., 30-60 minutes), absolute ethanol is administered orally (e.g., 1 mL/200 g body weight) to induce gastric lesions[21][22].

-

Evaluation: After another interval (e.g., 60 minutes), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the extent of mucosal damage is assessed macroscopically (e.g., by measuring the area of lesions) and microscopically (histological examination)[23].

Ussing Chamber Assay for Esophageal Epithelial Barrier Function

This ex vivo technique allows for the measurement of epithelial barrier integrity and ion transport across a tissue sample.

Methodology:

-

Tissue Preparation: Esophageal mucosal tissue is obtained from a suitable animal model (e.g., rabbit) and immediately placed in ice-cold, oxygenated Krebs buffer[24][25][26][27][28][29].

-

Mounting: The tissue is mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides[26][27][28].

-

Equilibration: Both chambers are filled with oxygenated Krebs buffer and maintained at 37°C. The tissue is allowed to equilibrate.

-

Measurement of Transepithelial Electrical Resistance (TEER): TEER, an indicator of barrier integrity, is measured using electrodes connected to a voltage-clamp apparatus.

-

Experimental Conditions: The mucosal side is exposed to an acidic solution (e.g., pH 3.0) to simulate reflux conditions, with or without the presence of sucrose octasulfate in the mucosal chamber.

-

Data Acquisition: TEER is monitored over time. A decrease in TEER indicates a loss of barrier function. The protective effect of sucrose octasulfate is quantified by its ability to attenuate the acid-induced drop in TEER. Permeability can also be assessed by measuring the flux of a labeled marker (e.g., 14C-mannitol) from the mucosal to the serosal side[24][25].

Primary Gastric Epithelial Cell Culture for In Vitro Cytoprotection Assay

This in vitro model allows for the direct assessment of the cytoprotective effects of compounds on gastric epithelial cells.

Methodology:

-

Cell Isolation: Gastric mucosal epithelial cells are isolated from rat or human gastric tissue by enzymatic digestion (e.g., with collagenase and dispase)[4][18][19][30][31].

-

Cell Culture: The isolated cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with growth factors) until they form a confluent monolayer[19][30][31].

-

Pre-treatment: The cell monolayers are pre-incubated with various concentrations of sucrose octasulfate sodium salt for a defined period.

-

Induction of Cell Injury: A damaging agent is added to the culture medium. Common agents include ethanol, acidic medium (e.g., pH 3.5), or nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin[18].

-

Assessment of Cytoprotection: Cell viability is assessed using various assays:

-

MTT Assay: Measures mitochondrial activity.

-

Neutral Red Uptake: Assesses lysosomal integrity.

-

LDH Release Assay: Measures membrane damage by quantifying the release of lactate (B86563) dehydrogenase into the medium.

-

Colony Forming Efficiency: Evaluates the ability of cells to proliferate and form colonies after exposure to the damaging agent[18]. The degree of cytoprotection is determined by comparing the viability of cells treated with sucrose octasulfate to that of untreated controls.

-

Discussion and Future Directions

The evidence strongly supports the multifactorial cytoprotective effects of sucrose octasulfate. Its ability to form a physical barrier, enhance the mucosal defense system, and promote tissue repair through growth factor signaling makes it a compelling molecule for the treatment of various gastrointestinal disorders.